

An In-depth Technical Guide on the Thermochemical Properties of 2-Methyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloctane

Cat. No.: B1294640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical and physical properties of **2-methyloctane** (C_9H_{20}). The information is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines relevant experimental and computational methodologies, and presents logical workflows through structured diagrams.

Core Physical and Thermochemical Properties

2-Methyloctane is a branched-chain alkane, a structural isomer of nonane.^[1] Its branched nature influences its physical properties, such as boiling point and density, when compared to its linear counterpart, n-nonane.^[1] The following tables summarize the key physical and thermochemical data for **2-methyloctane**.

Table 1: General and Physical Properties of 2-Methyloctane

Property	Value	Units
Molecular Formula	C ₉ H ₂₀	-
Molar Mass	128.26	g·mol ⁻¹
Appearance	Colorless liquid	-
Density	0.713 - 0.714	g/mL (at 20 °C)
Boiling Point	143 - 144	°C (at 760 mmHg)
Melting Point	-80.1	°C
Refractive Index	1.403	n _{20/D}
Vapor Pressure	6.21	mmHg
Flash Point	26	°C (closed cup)

Sources:[1][2][3]

Table 2: Thermochemical Properties of 2-Methyloctane

Property	Value	Units
Standard Enthalpy of Formation (ΔfH [⊖] 298)	-275.7 to -273.7	kJ·mol ⁻¹
Standard Enthalpy of Combustion (ΔcH [⊖] 298)	-6125.75 to -6124.67	kJ·mol ⁻¹
Standard Molar Entropy (S [⊖] 298)	393.67	J·K ⁻¹ ·mol ⁻¹
Heat Capacity (C)	284.34	J·K ⁻¹ ·mol ⁻¹

Source:[4]

Methodologies for Determination of Thermochemical Properties

The determination of thermochemical properties for alkanes like **2-methyloctane** involves a combination of experimental techniques and computational models. Due to the complexity and cost of direct measurement for every compound, computational methods are frequently employed, especially for large series of isomers.

Experimental Protocols

1. Calorimetry:

- Principle: Bomb calorimetry is the primary experimental method for determining the enthalpy of combustion. A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
- Methodology:
 - A precise mass of **2-methyloctane** is placed in a sample holder within the bomb calorimeter.
 - The bomb is sealed, pressurized with pure oxygen, and placed in a container filled with a known volume of water.
 - The sample is ignited electrically.
 - The temperature of the water is recorded before and after combustion to determine the temperature rise.
 - The heat of combustion is calculated using the heat capacity of the calorimeter system, which is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).

2. Inverse Gas Chromatography (IGC):

- Principle: IGC is a powerful technique used to determine the surface thermodynamic properties of solid materials by using a known volatile probe molecule (like an alkane). While primarily for solids, it provides insight into the Gibbs free energy of adsorption.

- Methodology:
 - A column is packed with the solid material of interest.
 - A carrier gas is passed through the column at a controlled temperature.
 - A pulse of the probe molecule (e.g., **2-methyloctane**) is injected into the carrier gas stream.
 - The time it takes for the probe to travel through the column (retention time) is measured by a detector.
 - The net retention volume is calculated from the retention time, from which the Gibbs free energy of adsorption can be determined.[5]

Computational Protocols

1. Group Contribution Methods:

- Principle: These methods estimate thermochemical properties by summing the contributions of individual functional groups within a molecule.[6][7] The structure of the molecule is broken down into its constituent groups, and each group's contribution to a specific property (like enthalpy of formation) is assumed to be constant across different molecules.[6][7]
- Methodology:
 - The molecular structure of **2-methyloctane** is deconstructed into predefined groups (e.g., -CH₃, -CH₂-, >CH-).
 - The established contribution value for each group to the desired property (e.g., ΔfH°) is retrieved from a database.
 - The property is estimated by summing the contributions of all groups. Corrections may be applied for non-additive effects like branching.

2. Linear Regression (LR) and Machine Learning (ML) Models:

- Principle: More advanced models use linear regression or machine learning algorithms to predict thermochemical properties based on a training dataset of compounds with known experimental values.[\[7\]](#)[\[8\]](#)[\[9\]](#) These models can capture complex relationships between molecular structure and properties, often outperforming simpler group contribution methods.
[\[8\]](#)
- Methodology:
 - A large dataset of alkanes with experimentally determined thermochemical properties is compiled.[\[7\]](#)
 - Molecular descriptors (e.g., second-order groups that account for neighboring atom interactions) are generated for each molecule.[\[8\]](#)
 - An LR or ML model is trained to find the correlation between the molecular descriptors and the thermochemical properties.
 - Once trained, the model can predict the properties of new molecules, such as **2-methyloctane**, based on its structural descriptors.

Visualizations of Workflows and Logical Relationships

The following diagrams illustrate the general workflow for characterizing a compound like **2-methyloctane** and the fundamental relationships between its core thermodynamic properties.

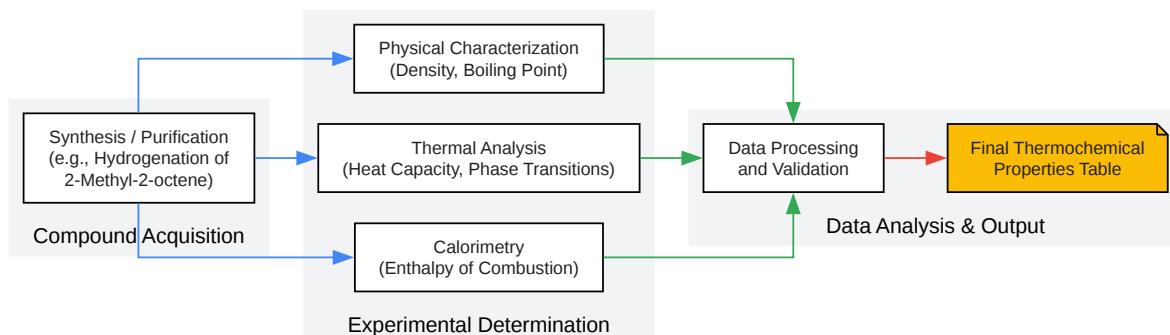


Diagram 1: General Experimental Workflow

[Click to download full resolution via product page](#)

Diagram 1: General workflow for experimental property determination.

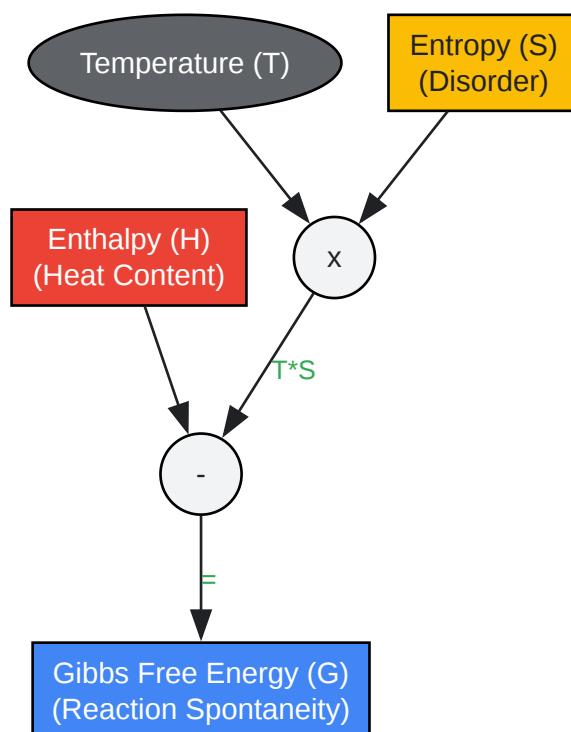


Diagram 2: Fundamental Thermodynamic Relationship

[Click to download full resolution via product page](#)

Diagram 2: Relationship between Gibbs free energy, enthalpy, and entropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyloctane | 68551-15-5 | Benchchem [benchchem.com]
- 2. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Methyloctane - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computing Entropy for Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of 2-Methyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294640#thermochemical-properties-of-2-methyloctane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com